

Salpyran Dihydrochloride: A Tool for Investigating Copper Dyshomeostasis

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Compound of Interest

Compound Name: Salpyran dihydrochloride

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Copper is an essential trace element vital for a myriad of physiological processes. However, its dysregulation, or dyshomeostasis, is implicated in a range of pathologies, notably neurodegenerative diseases like Alzheimer's and Parkinson's.[1] The pathological effects of copper dyshomeostasis are often linked to its ability to catalyze the formation of reactive oxygen species (ROS), leading to significant oxidative stress and cellular damage.[2][3] Salpyran, a rationally designed Cu(II) selective chelator, has emerged as a valuable research tool for studying the mechanisms of copper-induced cellular damage and for the development of therapeutic strategies aimed at restoring copper homeostasis.[1][4][5]

Salpyran (chemical name: 2-(((2-((pyridin-2-ylmethyl)amino)ethyl)amino)methyl)phenol) is a tetradentate (3N,1O) ligand that demonstrates a high affinity and selectivity for Cu(II) over other biologically relevant metal ions such as Zn(II).[4][5] At a physiological pH of 7.4, it forms a stable monocationic complex with Cu(II), effectively sequestering the ion and mitigating its redox activity.[1][4][5] This action prevents the formation of ROS from the Cu(II)/H₂O₂ system, thereby functioning as a potent antioxidant.[4][5] These characteristics make **Salpyran dihydrochloride** an excellent candidate for in vitro and in vivo studies of copper dyshomeostasis.

Data Presentation

Table 1: Physicochemical and Thermodynamic Properties of Salpyran

Property	Value	Comparison	Reference
Chemical Formula	C ₁₅ H ₁₉ N ₃ O	-	[6]
Molecular Weight	257.33 g/mol	-	[6]
pCu (at pH 7.4)	10.65	Clioquinol: 5.91	[1][4][5]
Coordination	Tetradentate (3N,1O)	-	[1][5]

Table 2: Stability Constants (logβ) for Salpyran Complexes

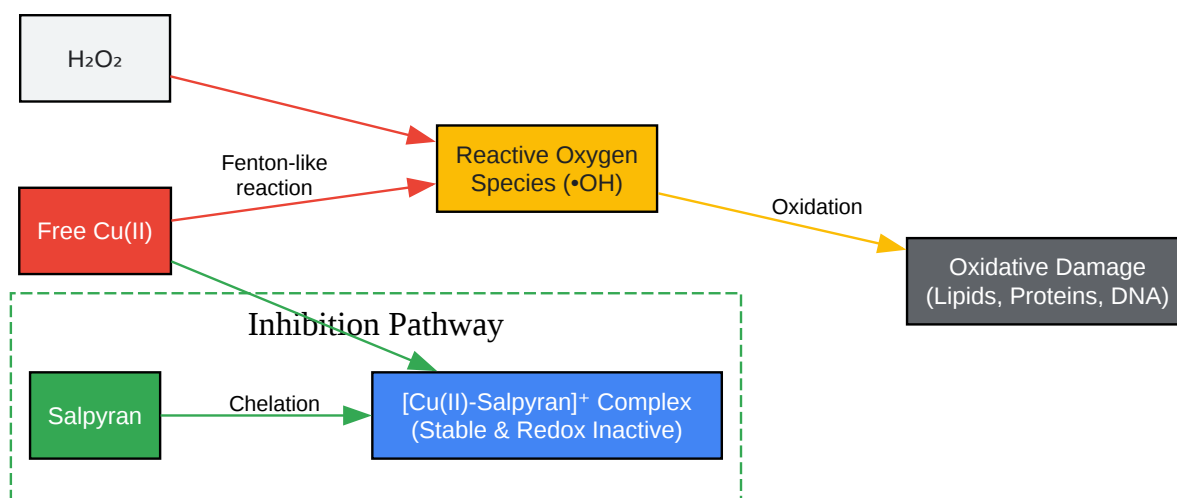
Complex	Cu(II)	Zn(II)
MLH	23.93	—
ML	20.10	11.98
MLH-1	8.94	2.38

Data from potentiometric studies in aqueous solution (I = 0.2 mol×dm⁻³ KCl, T = 298 K).

[7]

Signaling Pathways and Mechanism of Action

Copper dyshomeostasis contributes to cellular damage primarily through the generation of ROS. Free or loosely bound Cu(II) can participate in Fenton-like reactions with hydrogen peroxide (H₂O₂) to produce highly reactive hydroxyl radicals (•OH). These radicals can then indiscriminately oxidize biomolecules, including lipids, proteins, and nucleic acids, leading to cellular dysfunction and death. Salpyran intervenes in this pathway by chelating Cu(II), forming a stable complex that prevents its participation in redox cycling.



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Caption: Mechanism of Salpyran in preventing copper-induced oxidative stress.

Experimental Protocols

The following protocols are based on methodologies used to characterize the antioxidant and copper-chelating properties of Salpyran.

Protocol 1: Ascorbate Consumption Assay to Determine Antioxidant Capacity

This assay monitors the consumption of ascorbate, a key biological antioxidant, in the presence of Cu(II) and H₂O₂. The rate of ascorbate consumption is an indicator of ROS production. Salpyran's ability to slow this consumption demonstrates its antioxidant properties. [\[1\]](#)

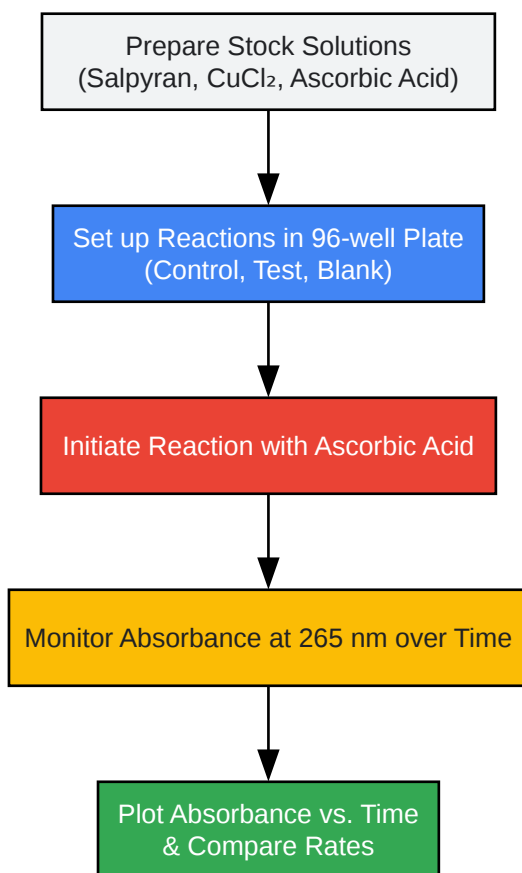
Materials:

- **Salpyran dihydrochloride**
- Copper(II) chloride (CuCl₂)
- L-Ascorbic acid

- Phosphate-buffered saline (PBS), pH 7.4
- 96-well UV-transparent microplate
- Microplate reader capable of measuring absorbance at 265 nm

Procedure:

- Prepare Stock Solutions:
 - 1 mM **Salpyran dihydrochloride** in ultrapure water.
 - 1 mM CuCl₂ in ultrapure water.
 - 10 mM L-Ascorbic acid in ultrapure water (prepare fresh).
- Set up Reactions in a 96-well plate:
 - Control (Cu(II) only): 10 µL of 1 mM CuCl₂, 78 µL PBS.
 - Test (Salpyran + Cu(II)): 12 µL of 1 mM Salpyran, 10 µL of 1 mM CuCl₂, 66 µL PBS.
 - Blank (No Cu(II)): 88 µL PBS.
- Initiate the Reaction: Add 12 µL of 10 mM ascorbic acid to each well to achieve final concentrations of approximately 10 µM CuCl₂, 12 µM Salpyran (in the test well), and 100 µM ascorbic acid in a final volume of 100 µL.
- Monitor Ascorbate Consumption: Immediately begin measuring the absorbance at 265 nm every 2 minutes for at least 60 minutes.
- Data Analysis: Plot absorbance at 265 nm versus time. The rate of decrease in absorbance is proportional to the rate of ascorbate consumption. Compare the rates between the control and test conditions. A significantly slower rate in the presence of Salpyran indicates its ability to prevent ROS production.



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Caption: Workflow for the ascorbate consumption assay.

Protocol 2: Dityrosine Formation Assay for Protein Oxidation

This assay measures the formation of dityrosine, a fluorescent marker of protein oxidation, in the presence of a copper-redox system.[8][9] Salpyran's ability to inhibit dityrosine formation highlights its protective effects against copper-mediated protein damage.

Materials:

- A model peptide or protein containing tyrosine (e.g., a fragment of Tau or Amyloid- β)
- **Salpyran dihydrochloride**
- Copper(II) chloride (CuCl₂)

- Hydrogen peroxide (H_2O_2)
- Phosphate-buffered saline (PBS), pH 7.4
- 96-well black microplate (for fluorescence)
- Fluorescence spectrophotometer or plate reader

Procedure:

- Prepare Solutions:
 - 1 mM peptide/protein stock in PBS.
 - 1 mM **Salpyran dihydrochloride** in ultrapure water.
 - 1 mM CuCl_2 in ultrapure water.
 - 10 mM H_2O_2 in ultrapure water.
- Set up Reaction Mixtures (in microcentrifuge tubes):
 - Control: 10 μL of 1 mM peptide, 10 μL of 1 mM CuCl_2 , 10 μL of 10 mM H_2O_2 , 70 μL PBS.
 - Test: 10 μL of 1 mM peptide, 12 μL of 1 mM Salpyran, 10 μL of 1 mM CuCl_2 , 10 μL of 10 mM H_2O_2 , 58 μL PBS.
 - Blank: 10 μL of 1 mM peptide, 90 μL PBS.
- Incubation: Incubate the reaction mixtures at 37°C for 24 hours.
- Fluorescence Measurement:
 - Transfer 100 μL of each reaction mixture to a well in the 96-well black plate.
 - Measure the fluorescence intensity with excitation at approximately 320 nm and emission at approximately 410 nm.

- **Data Analysis:** Compare the fluorescence intensity of the test sample to the control. A significant reduction in fluorescence in the presence of Salpyran indicates inhibition of dityrosine formation and thus, protein oxidation.

Protocol 3: HPLC Analysis of Peptide Oxidation

This protocol provides a more detailed analysis of the specific oxidation products of a peptide, such as methionine oxidation, using High-Performance Liquid Chromatography (HPLC).

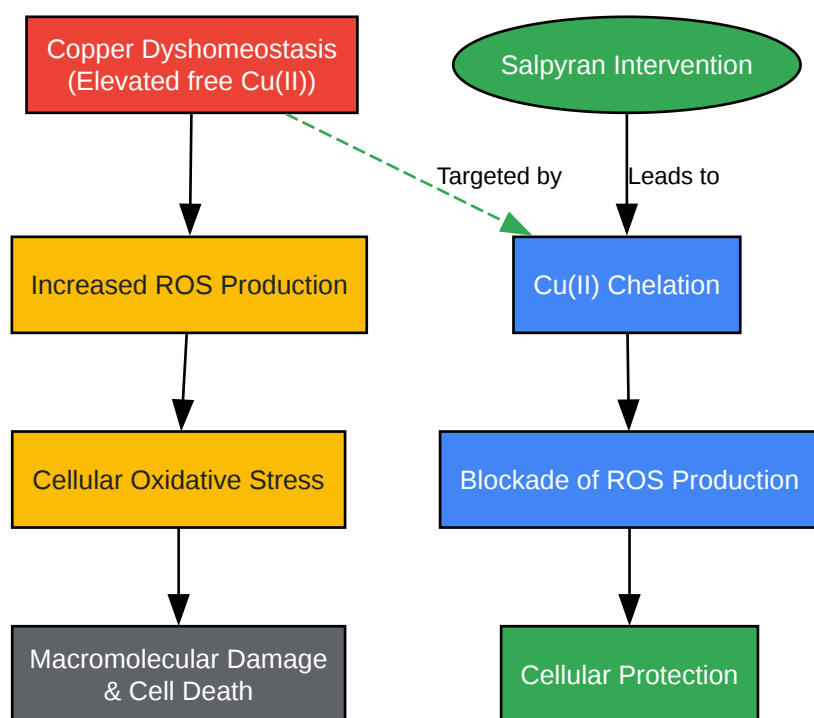
Materials:

- Human prion protein fragment (e.g., HuPrP(103-112)) or other relevant peptide
- **Salpyran dihydrochloride**
- Copper(II) chloride (CuCl_2)
- Hydrogen peroxide (H_2O_2)
- HPLC system with a C18 column
- Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
- Mobile phase B: 0.1% TFA in acetonitrile
- Reaction quenching solution (e.g., EDTA)

Procedure:

- **Reaction Setup:** Prepare reaction mixtures as described in Protocol 2 (Control and Test).
- **Time-Course Sampling:** At various time points (e.g., 0, 10, 60, 120 minutes), take an aliquot from each reaction mixture and quench the reaction by adding an excess of EDTA.
- **HPLC Analysis:**
 - Inject the quenched sample into the HPLC system.

- Separate the peptide and its oxidized products using a gradient of mobile phase B (e.g., 5% to 95% over 30 minutes).
- Monitor the elution profile using a UV detector at 214 nm or 280 nm.
- Data Analysis:
 - Identify the peaks corresponding to the unoxidized peptide and its oxidized forms based on their retention times (which may require mass spectrometry for initial identification).
 - Quantify the peak areas to determine the percentage of oxidized peptide at each time point.
 - Compare the extent of oxidation over time between the control and Salpyran-treated samples.



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Caption: Salpyran's role in the copper dyshomeostasis-oxidative stress cascade.

Conclusion

Salpyran dihydrochloride is a potent and selective Cu(II) chelator that serves as an invaluable tool for researchers studying the impacts of copper dyshomeostasis. Its ability to specifically sequester Cu(II) and inhibit the production of damaging reactive oxygen species allows for the precise investigation of copper's role in various pathological processes. The protocols outlined above provide a framework for utilizing Salpyran to assess copper-induced oxidative stress and to evaluate the efficacy of potential therapeutic agents designed to mitigate these effects. Through such studies, a deeper understanding of the molecular mechanisms underlying copper-related diseases can be achieved, paving the way for novel therapeutic interventions.

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